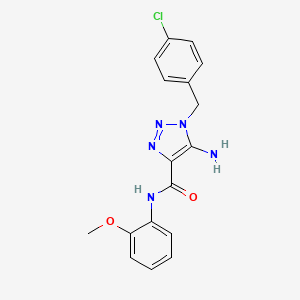
5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazole-containing compounds and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is not yet fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and proteins in the body, leading to its anti-cancer and anti-inflammatory activities. Additionally, the compound may also interact with various receptors in the body, leading to its potential diagnostic applications.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, the compound has also been shown to have anti-microbial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its potential as a drug candidate. The compound has shown promising results in various studies, making it a potential candidate for further drug development. Additionally, the compound has also shown potential as a diagnostic tool in various diseases. However, the limitations of the compound include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. One of the primary directions is the further study of the compound's mechanism of action, which will help in the development of more effective drugs. Additionally, the compound's potential as a diagnostic tool needs to be further explored in various diseases. Further studies are also required to optimize the synthesis method and improve the yield and purity of the compound. Finally, the compound's potential applications in various scientific research fields need to be further explored to fully understand its potential.
Conclusion:
In conclusion, 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a promising compound that has shown potential applications in various scientific research fields. The compound's synthesis method has been optimized to achieve high yield and purity. Studies have shown that the compound has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. The compound's potential as a drug candidate and diagnostic tool needs to be further explored. Additionally, further studies are required to optimize the synthesis method and explore the compound's potential applications in various scientific research fields.
Synthesemethoden
The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multi-step reaction process. The starting materials required for the synthesis include 4-chlorobenzyl chloride, 2-methoxyphenylhydrazine, and propargyl alcohol. The reaction involves the formation of an intermediate compound, which is further reacted with various reagents to obtain the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has shown potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. The compound has shown promising results in various studies, including anti-cancer, anti-inflammatory, and anti-microbial activities. Additionally, the compound has also been studied for its potential as a diagnostic tool in various diseases.
Eigenschaften
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(2-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-25-14-5-3-2-4-13(14)20-17(24)15-16(19)23(22-21-15)10-11-6-8-12(18)9-7-11/h2-9H,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKOGJKZVOIMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-chlorobenzyl)-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-cyano-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2425847.png)
![7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2425848.png)
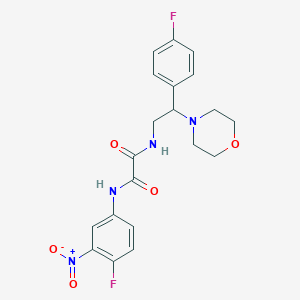
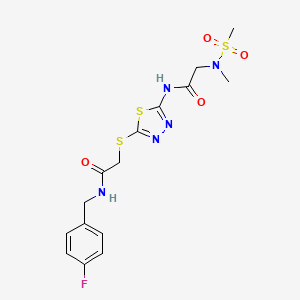
![benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

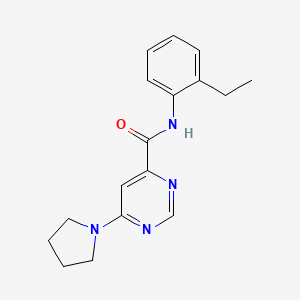
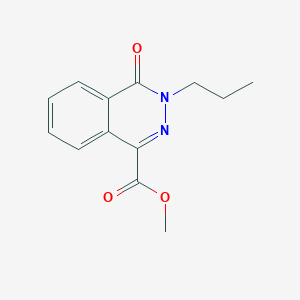
![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2425859.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2425860.png)
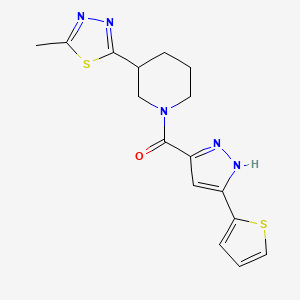
![N-(2-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2425864.png)
![4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride](/img/structure/B2425866.png)
